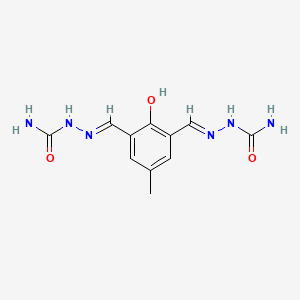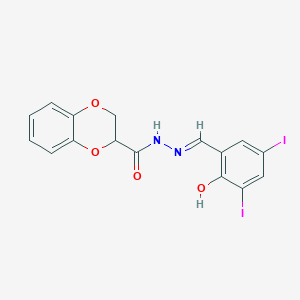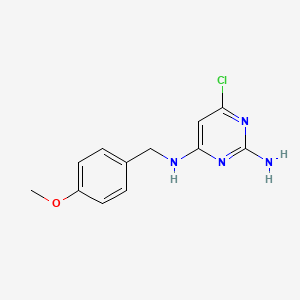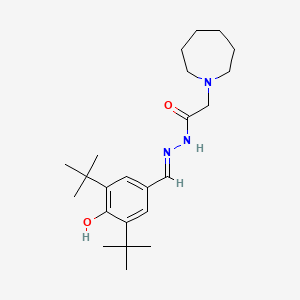
2-hydroxy-5-methylisophthalaldehyde disemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-5-methylisophthalaldehyde disemicarbazone (HMI-1) is a metal chelator that has been extensively studied for its potential therapeutic applications. HMI-1 is a semicarbazone derivative of isophthalaldehyde, which is a common building block for the synthesis of various organic compounds. HMI-1 has been shown to possess potent anticancer and antimicrobial activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone is not fully understood, but it is believed to involve the chelation of metal ions, such as iron and copper, which are essential for the growth and proliferation of cancer cells and microorganisms. 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for the growth and spread of tumors. In addition, 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been shown to possess antimicrobial activity by disrupting the integrity of bacterial cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-hydroxy-5-methylisophthalaldehyde disemicarbazone in laboratory experiments is its potent anticancer and antimicrobial activity, which makes it a useful tool for studying the mechanisms of cancer and microbial growth. However, one limitation of using 2-hydroxy-5-methylisophthalaldehyde disemicarbazone is its potential toxicity, which may limit its use in certain experimental systems.
Orientations Futures
There are several potential future directions for research on 2-hydroxy-5-methylisophthalaldehyde disemicarbazone. One area of interest is the development of new derivatives of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone that possess improved anticancer and antimicrobial activity. Another area of interest is the study of the mechanism of action of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone, which may lead to the development of new drugs that target cancer and microbial growth. Finally, the use of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone in combination with other drugs or therapies may enhance its therapeutic potential and reduce its toxicity.
Méthodes De Synthèse
2-hydroxy-5-methylisophthalaldehyde disemicarbazone can be synthesized by the reaction of 2-hydroxy-5-methylisophthalaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting compound can be purified by recrystallization from ethanol.
Applications De Recherche Scientifique
2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has also been shown to possess antimicrobial activity against various bacteria and fungi, including multidrug-resistant strains.
Propriétés
IUPAC Name |
[(E)-[3-[(E)-(carbamoylhydrazinylidene)methyl]-2-hydroxy-5-methylphenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3/c1-6-2-7(4-14-16-10(12)19)9(18)8(3-6)5-15-17-11(13)20/h2-5,18H,1H3,(H3,12,16,19)(H3,13,17,20)/b14-4+,15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWYWORSIVRBJK-VHUAAIQRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NNC(=O)N)O)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)/C=N/NC(=O)N)O)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-2,2'-[(2-hydroxy-5-methylbenzene-1,3-diyl)di(E)methylylidene]dihydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-phenyl-2-{4-[(2-thienylcarbonyl)amino]phenyl}-6-quinazolinyl)-2-thiophenecarboxamide](/img/structure/B5974843.png)

![ethyl {5-bromo-2-oxo-3-[(2-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5974870.png)
![ethyl 4-[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5974876.png)
![4-(3-methoxy-4-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974879.png)

![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)
![2-methoxy-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5974897.png)

![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)

![1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5974936.png)